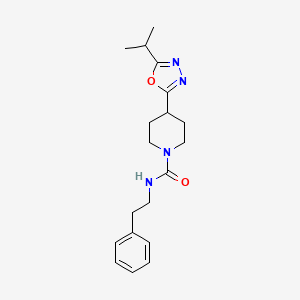

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

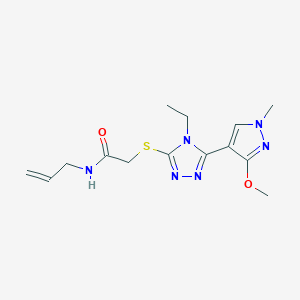

The compound “4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide” seems to be a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The isopropyl group attached to the oxadiazole ring suggests that this compound might have some interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound likely involves a piperidine ring attached to an oxadiazole ring via a carbon atom . The oxadiazole ring also has an isopropyl group attached to it .Applications De Recherche Scientifique

Oxadiazole Compounds in Drug Development

The 1,3,4-oxadiazole core, an integral part of the chemical structure of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide, is noted for its significant pharmacological potential across a broad spectrum of applications. This heterocyclic compound is a key player in the development of new drugs due to its diverse biological activities. The oxadiazole ring is valued for its role as a bioisostere for carboxylic acids, carboxamides, and esters, which enables it to serve as a structural subunit in the creation of efficacious and less toxic medicinal agents. The pharmacological activities associated with 1,3,4-oxadiazole containing compounds include antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The oxadiazole core's ability to undergo ring opening reactions, leading to new analogues with potential pharmacological applications, further underscores its importance in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Broad Therapeutic Applications

Research into 1,3,4-oxadiazole derivatives has illustrated the compound's efficacy across a range of therapeutic areas. These compounds demonstrate significant binding affinity with various enzymes and receptors in biological systems, eliciting a wide array of bioactivities. This heterocyclic ring's peculiar structural feature facilitates effective binding through numerous weak interactions, leading to a broad therapeutic potential. 1,3,4-oxadiazole-based derivatives are extensively explored for their application in treating diseases like cancer, bacterial infections, tuberculosis, inflammation, neuropathic conditions, hypertension, allergies, parasitic infections, obesity, and viral diseases. The systematic review of current developments in 1,3,4-oxadiazole-based compounds showcases their enormous value in medicinal chemistry, providing a foundation for the rational design of more active and less toxic medicinal agents (Verma et al., 2019).

Contribution to Antimicrobial Resistance

With the global rise in antimicrobial resistance, the search for new compounds that can overcome this challenge is critical. 1,3,4-oxadiazole derivatives have emerged as promising candidates due to their varied antimicrobial activity, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The activity of these compounds often surpasses that of known antibiotics, making them highly promising as new drugs. This review underscores the potential of 1,3,4-oxadiazole derivatives to serve as a foundation for the development of novel antimicrobial agents, highlighting their importance in addressing the urgent need for new therapeutic strategies against resistant microbial strains (Glomb & Świątek, 2021).

Propriétés

IUPAC Name |

N-(2-phenylethyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-14(2)17-21-22-18(25-17)16-9-12-23(13-10-16)19(24)20-11-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOUISPNKFSUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)

![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)